Cas no 2228691-08-3 (2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol)

2-5-Fluoro-2-(trifluoromethyl)phenylpropan-2-ol is a fluorinated aromatic alcohol with a trifluoromethyl substituent, offering unique steric and electronic properties due to its structural features. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its well-defined molecular structure allows for precise reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound’s stability under various conditions ensures consistent performance in synthetic applications. Additionally, its fluorine-rich moiety can improve binding affinity in bioactive molecules, making it particularly useful for developing novel therapeutics or crop protection agents.
2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol structure
2228691-08-3 structure
商品名:2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol
CAS番号:2228691-08-3
MF:C10H10F4O
メガワット:222.179417133331
CID:6406555
PubChem ID:165632733

2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol
    • EN300-1948920
    • 2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
    • 2228691-08-3
    • インチ: 1S/C10H10F4O/c1-9(2,15)8-5-6(11)3-4-7(8)10(12,13)14/h3-5,15H,1-2H3
    • InChIKey: UHZRAQMWGNGBSM-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1C(C)(C)O)F)(F)F

計算された属性

  • せいみつぶんしりょう: 222.06677759g/mol
  • どういたいしつりょう: 222.06677759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 20.2Ų

2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1948920-10.0g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
10g
$3376.0 2023-06-03
Enamine
EN300-1948920-1.0g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
1g
$785.0 2023-06-03
Enamine
EN300-1948920-0.25g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
0.25g
$723.0 2023-09-17
Enamine
EN300-1948920-10g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
10g
$3376.0 2023-09-17
Enamine
EN300-1948920-0.05g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
0.05g
$660.0 2023-09-17
Enamine
EN300-1948920-5.0g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
5g
$2277.0 2023-06-03
Enamine
EN300-1948920-0.5g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
0.5g
$754.0 2023-09-17
Enamine
EN300-1948920-2.5g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
2.5g
$1539.0 2023-09-17
Enamine
EN300-1948920-1g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
1g
$785.0 2023-09-17
Enamine
EN300-1948920-5g
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
2228691-08-3
5g
$2277.0 2023-09-17

2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol 関連文献

2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-olに関する追加情報

2-5-Fluoro-2-(Trifluoromethyl)Phenylpropan-2-Ol: A Comprehensive Overview

2-5-Fluoro-2-(Trifluoromethyl)Phenylpropan-2-Ol is a compound with the CAS registry number NO2228691-08-3. This compound is a derivative of phenol, characterized by its unique structure that includes a fluorine atom at the 5-position of the benzene ring and a trifluoromethyl group attached to the 2-position of the ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

The synthesis of NO2228691-08-3 involves a multi-step process that typically begins with the preparation of the benzene ring precursor. The introduction of the fluorine atom and the trifluoromethyl group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds, reducing production costs and minimizing waste.

One of the most significant applications of NO2228691-08-3 lies in its use as an intermediate in drug discovery. The compound's structure provides a versatile platform for further functionalization, allowing researchers to explore its potential as a lead compound in various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.

In addition to its pharmaceutical applications, NO2228691-08-3 has also found utility in agrochemicals. Its ability to act as a plant growth regulator has been explored in recent research, with findings suggesting that it can enhance crop resilience against environmental stressors such as drought and salinity. This dual functionality underscores the compound's versatility and highlights its potential for contributing to sustainable agriculture practices.

The chemical stability of NO2228691-08-3 is another area that has garnered attention from researchers. Studies have demonstrated that the compound exhibits remarkable resistance to degradation under various environmental conditions, which is crucial for its application in long-term formulations. Furthermore, its solubility properties make it suitable for use in both aqueous and organic solvents, expanding its applicability across different industries.

Recent breakthroughs in computational chemistry have also played a pivotal role in understanding the behavior of NO2228691-08-3 at the molecular level. Advanced molecular modeling techniques have provided insights into its electronic structure and interaction patterns with other molecules, facilitating the design of more effective derivatives. These computational studies are complemented by experimental validations, ensuring that theoretical predictions align with real-world observations.

Looking ahead, the future of NO2228691-08-3 seems promising as researchers continue to unlock its full potential. Collaborative efforts between academia and industry are expected to drive innovation in its synthesis, application development, and commercialization. As sustainability becomes a key focus across all sectors, compounds like NO2228691-08-3 will likely play an increasingly important role in creating eco-friendly solutions.

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